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Compound of Interest

Compound Name: Diallylamine

Cat. No.: B093489 Get Quote

Technical Support Center: Diallylamine
Synthesis
Welcome to the technical support center for diallylamine synthesis. This resource is designed

to assist researchers, scientists, and drug development professionals in optimizing their

reaction conditions and troubleshooting common issues encountered during the synthesis of

diallylamine.

Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing diallylamine?

A1: Diallylamine can be synthesized through several routes. The most common methods

include:

From Diallylcyanamide: This method involves the hydrolysis of diallylcyanamide, typically

using an acid catalyst followed by basification. It is often preferred because it can produce

diallylamine with fewer impurities compared to other methods.[1]

From Allylamine and Allyl Halides: This is a direct alkylation method where allylamine is

reacted with an allyl halide (e.g., allyl bromide or allyl chloride). However, this method

frequently results in a mixture of mono-, di-, and triallylamine, making the purification of pure

diallylamine challenging.[1]
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Commercial Production: Commercially, diallylamine is often produced by the partial

hydrogenation of acrylonitrile.[2]

Q2: My reaction of allylamine with allyl bromide is producing significant amounts of

triallylamine. How can I minimize this side product?

A2: The formation of triallylamine is a common issue in this synthesis due to the competing

reactivity of the product diallylamine. To favor the formation of diallylamine, you can try the

following strategies:

Control Stoichiometry: Use a molar excess of allylamine relative to the allyl bromide. This

statistically favors the reaction of allyl bromide with the primary amine (allylamine) over the

secondary amine (diallylamine).

Slow Addition: Add the allyl bromide dropwise to the reaction mixture containing allylamine.

This helps to maintain a low concentration of the alkylating agent, reducing the likelihood of

over-alkylation.

Lower Reaction Temperature: Running the reaction at a lower temperature can help to

control the reaction rate and may improve selectivity, although this could also decrease the

overall reaction rate.

Q3: I am having difficulty purifying my diallylamine product. What are the recommended

purification techniques?

A3: Purification of diallylamine can be challenging due to the presence of structurally similar

byproducts like monoallylamine and triallylamine.[1] The recommended purification method is

fractional distillation.

Distillation: Diallylamine has a boiling point of 111°C.[2] Careful fractional distillation can

separate it from lower-boiling monoallylamine and higher-boiling triallylamine.

Drying: Before distillation, it is crucial to thoroughly dry the crude product. This can be

achieved by using a drying agent like solid potassium hydroxide (KOH) or sodium hydroxide

(NaOH).[1][3]
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Q4: What are some of the key safety precautions to take when working with diallylamine and

its precursors?

A4: Diallylamine and its precursors are hazardous chemicals and should be handled with

appropriate safety measures.

Diallylamine: It is a flammable liquid and vapor, harmful if swallowed or inhaled, and toxic in

contact with skin. It causes severe skin burns and eye damage.[4] Always work in a well-

ventilated fume hood and wear appropriate personal protective equipment (PPE), including

gloves, lab coat, and safety goggles.

Allylamine: Vapors can cause violent sneezing and should not be inhaled.[3]

Allyl Halides: These are lachrymators and are corrosive. Handle with extreme care in a fume

hood.

General Handling: All chemical waste should be disposed of according to local regulations.

Troubleshooting Guide
This guide addresses specific issues that may arise during diallylamine synthesis.
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Problem Potential Cause(s) Recommended Solution(s)

Low Yield

- Incomplete reaction. - Loss of

volatile product during workup.

- Side reactions consuming

starting materials.

- Monitor the reaction progress

using TLC or GC to ensure

completion. - Use a reflux

condenser and ensure all

joints are properly sealed.[1] -

Optimize reaction conditions

(temperature, reaction time,

stoichiometry) to minimize side

reactions.

Product Contaminated with

Mono- and Triallylamine

- Incorrect stoichiometry of

reactants (in the case of

synthesis from allylamine and

allyl halide). - Reaction

conditions favoring over-

alkylation.

- Carefully control the molar

ratio of allylamine to allyl

halide.[5] - Use a slow,

dropwise addition of the

alkylating agent. - Consider an

alternative synthesis route,

such as from diallylcyanamide,

which is reported to be more

satisfactory for obtaining pure

diallylamine.[1]

Bumping During Reflux

(Diallylcyanamide Method)

- Uneven heating of the

reaction mixture.

- Add a few pieces of clay plate

or boiling chips to the reaction

flask to ensure smooth boiling.

[1]

Difficulty Separating Amine

Layer During Workup

- Inefficient basification. -

Emulsion formation.

- Ensure sufficient base (e.g.,

NaOH solution) is added to

completely neutralize the acid

and liberate the free amine.[1]

- If an emulsion forms, try

adding a saturated brine

solution to help break it.
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Synthesis of Diallylamine from Diallylcyanamide
This protocol is adapted from Organic Syntheses.[1]

Materials:

Diallylcyanamide

Sulfuric acid (sp. gr. 1.84)

Sodium hydroxide

Potassium hydroxide (solid)

Water

Clay plate or boiling chips

Procedure:

In a 2-liter round-bottomed flask equipped with a reflux condenser, prepare a solution of 123

g (1.2 moles) of sulfuric acid in 370 cc of water.

To this solution, add 98.5 g (0.81 mole) of diallylcyanamide and a few pieces of clay plate.

Gently reflux the mixture for six hours. The mixture will become homogeneous, and the

boiling will proceed smoothly.

After six hours, cool the solution to room temperature.

Carefully add a cold solution of 192 g (4.8 moles) of sodium hydroxide in 350 cc of water

down the side of the flask.

Connect the flask for downward distillation and shake to mix the layers. The free

diallylamine will separate.

Heat the flask to distill the amine along with some water. Continue distillation until no more

amine separates from the distillate.
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Estimate the weight of water in the distillate and add about half that amount of solid

potassium hydroxide. Keep the mixture cool as the KOH dissolves.

Separate the amine layer and dry it over freshly broken solid sodium hydroxide for several

hours.

Filter the dried amine into a distilling flask and distill at atmospheric pressure. The

diallylamine should distill at 108–111°C. The expected yield is 62–68 g (80–88% of the

theoretical amount).

Diagrams

Reaction Workup & Purification
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Caption: Experimental workflow for the synthesis of diallylamine from diallylcyanamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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